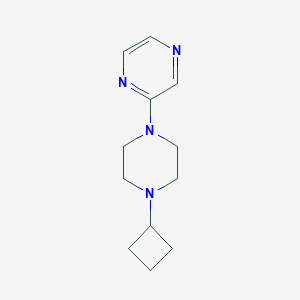

2-(4-Cyclobutylpiperazin-1-yl)pyrazine

Description

2-(4-Cyclobutylpiperazin-1-yl)pyrazine (CAS: 2024986-49-8) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₂H₁₇ClN₄ and a molecular weight of 252.74 g/mol . Structurally, it features a pyrazine ring substituted with a piperazine moiety bearing a cyclobutyl group at the 4-position. This compound is primarily used in research settings, with applications in medicinal chemistry and drug discovery due to the pharmacological versatility of pyrazine and piperazine derivatives .

Properties

IUPAC Name |

2-(4-cyclobutylpiperazin-1-yl)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c1-2-11(3-1)15-6-8-16(9-7-15)12-10-13-4-5-14-12/h4-5,10-11H,1-3,6-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQPRZBRNNGFTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCN(CC2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclobutylpiperazin-1-yl)pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives . Additionally, ring-opening reactions of aziridines with N-nucleophiles and intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclobutylpiperazin-1-yl)pyrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives can be used as intermediates.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated derivatives, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(4-Cyclobutylpiperazin-1-yl)pyrazine has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Industry: Utilized in the development of catalysts and materials science.

Mechanism of Action

The mechanism of action of 2-(4-Cyclobutylpiperazin-1-yl)pyrazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. Detailed studies on its binding affinity and selectivity are essential to understand its effects fully.

Comparison with Similar Compounds

Structural Analogues

The compound’s core structure—pyrazine fused with a piperazine group—is shared with several analogues, but substituents modulate pharmacological and physicochemical properties. Key structural analogues include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 2-(4-Cyclobutylpiperazin-1-yl)pyrazine | C₁₂H₁₇ClN₄ | 252.74 | Cyclobutylpiperazine, pyrazine |

| 2-(4-Ethoxyphenyl)-4-(piperazin-1-yl)pyrazolo[1,5-a]pyrazine | C₁₈H₂₁N₅O | 323.40 | Ethoxyphenyl, pyrazolo-pyrazine ring |

| 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride | C₉H₁₇Cl₃N₄ | 287.62 | Piperazinylmethyl, trihydrochloride |

Key Observations :

- The trihydrochloride salt in the third analogue improves aqueous solubility, a property absent in the neutral target compound .

- Ethoxyphenyl and pyrazolo rings (as in the second analogue) extend aromaticity, which may influence π-π stacking interactions in biological targets .

Pharmacological Activities

Piperazine-pyrazine hybrids are explored for diverse therapeutic applications:

Anticancer Activity

- Imidazo[1,2-a]pyrazines (e.g., compounds 3a and 4a) inhibit kinases by forming hydrogen bonds with hinge-region residues (e.g., Cys106, Gly28) . The target compound’s cyclobutyl group may similarly stabilize hydrophobic interactions in kinase binding pockets.

Antimicrobial Activity

- Oxadiazole-pyrazine analogues exhibit moderate antifungal activity against Aspergillus niger (MIC ~200 µg/mL), comparable to griseofulvin . The target compound’s chlorine atom may enhance bioavailability or target affinity.

Physicochemical Properties

| Property | This compound | 2-(4-Ethoxyphenyl)-pyrazolo-pyrazine | 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride |

|---|---|---|---|

| Molecular Weight | 252.74 | 323.40 | 287.62 |

| Solubility | Low (neutral form) | Moderate (lipophilic substituents) | High (hydrochloride salt) |

| LogP (Predicted) | ~2.5 (chlorine increases hydrophobicity) | ~3.0 (ethoxy group) | ~1.8 (ionized form) |

Key Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.